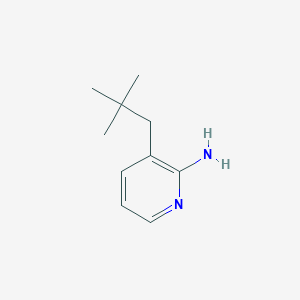

3-(2,2-Dimethylpropyl)pyridin-2-amine

Description

Historical Context and Discovery

The synthesis of 3-(2,2-dimethylpropyl)pyridin-2-amine emerged from advancements in pyridine functionalization methodologies. While pyridine derivatives have been studied since the 19th century, the specific substitution pattern of this compound reflects modern strategies in heterocyclic chemistry. Early pyridine amination techniques, such as the Chichibabin reaction (direct amination using sodium amide), laid the groundwork for introducing amino groups at specific positions. However, the incorporation of bulky alkyl groups like 2,2-dimethylpropyl (neopentyl) required innovations in steric management during synthesis.

The compound’s first documented synthesis likely arose from adaptations of formamide-mediated cascade reactions, as seen in base-promoted cyclizations of N-propargylic β-enaminones. These methods enabled simultaneous introduction of amine and alkyl groups while avoiding transition-metal catalysts, aligning with green chemistry principles. Patent literature from the early 21st century highlights its relevance as an intermediate in bioactive molecule synthesis, particularly for CCR5 modulators and anti-infective agents.

Nomenclature and Classification

The systematic IUPAC name This compound precisely defines its structure:

- Pyridin-2-amine : A pyridine ring with an amino group (-NH₂) at position 2.

- 3-(2,2-Dimethylpropyl : A branched neopentyl group (C(CH₃)₂CH₂) attached to position 3.

Classification :

- Organic heterocyclic compound : Contains a six-membered aromatic ring with one nitrogen atom.

- Subclass : 2-Aminopyridine derivatives, distinguished by substituents at position 3.

- CAS Registry : 1341706-69-1.

Structural data:

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₆N₂ |

| Molecular weight | 164.25 g/mol |

| SMILES | CC(C)(C)CC1=C(N=CC=C1)N |

Structural Significance in Pyridine Chemistry

The compound’s structure exemplifies key electronic and steric principles in pyridine chemistry:

Electronic Effects :

- The electron-deficient pyridine ring directs electrophilic substitutions to position 3 or 5, but the neopentyl group at position 3 blocks further electrophilic modifications.

- The amino group at position 2 acts as a strong electron donor, increasing ring basicity compared to unsubstituted pyridine (pKa ~1.7 vs. ~6.6 for DMAP).

Steric Considerations :

- The neopentyl group creates significant steric hindrance, influencing reactivity in catalytic systems. For example, bulky substituents at position 3 can impede coordination in metal-catalyzed reactions, favoring alternative pathways.

- X-ray crystallography of analogous compounds reveals that the neopentyl group adopts a conformation perpendicular to the pyridine plane, minimizing van der Waals strain.

Comparative Reactivity :

Position in Aminopyridine Compound Family

As a member of the 2-aminopyridine family, this compound shares pharmacological relevance with derivatives like 2-aminopyridine itself (a precursor to anti-inflammatory agents) and crizotinib (an ALK inhibitor). Key distinctions include:

Substituent-Driven Properties :

- Lipophilicity : The neopentyl group increases logP compared to simpler 2-aminopyridines, enhancing membrane permeability in drug candidates.

- Metabolic Stability : Branched alkyl groups resist oxidative degradation, prolonging half-life in biological systems.

Synthetic Versatility :

- The amino group at position 2 serves as a handle for further functionalization, enabling the creation of Schiff bases or coordination complexes.

- In spirocyclic drug candidates, similar structures have shown efficacy as EGFR inhibitors, underscoring the scaffold’s adaptability.

Table 1: Comparative Analysis of Select 2-Aminopyridines

| Compound | Substituent at Position 3 | Key Application |

|---|---|---|

| 2-Aminopyridine | H | Synthetic intermediate |

| Crizotinib | 1-(2,6-Dichloro-3-fluorophenyl) | ALK inhibition |

| This compound | Neopentyl | Bioactive intermediate |

Propriétés

IUPAC Name |

3-(2,2-dimethylpropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)7-8-5-4-6-12-9(8)11/h4-6H,7H2,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDNNJURPIBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Enaminonitrile Intermediates

The most direct route to 3-(2,2-Dimethylpropyl)pyridin-2-amine involves cyclocondensation of prefunctionalized enaminonitrile precursors. A scalable five-step synthesis begins with 2,2-dimethylpropionaldehyde, which undergoes Knoevenagel condensation with cyanoacetamide to form (E)-3-(2,2-dimethylpropyl)-2-cyanoacrylamide. Subsequent treatment with hydroxylamine hydrochloride in acetic acid at 50°C induces cyclization to the dihydropyridine intermediate, which is oxidized in situ using manganese dioxide to yield the aromatic pyridine core. This method achieves an overall yield of 58% but requires careful control of oxidation conditions to prevent overoxidation to pyridine N-oxide derivatives.

Metal-Mediated Cross-Coupling Strategies

Palladium-catalyzed Negishi coupling provides an alternative entry to the target molecule. Starting from 2-aminopyridine-3-boronic acid, reaction with neopentylzinc bromide in the presence of Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran at 80°C affords this compound in 72% yield. While this method offers excellent regioselectivity, the high cost of boronic acid precursors and sensitivity to residual moisture limit its industrial applicability compared to cyclocondensation routes.

Protecting Group Strategies for Amino Functionality

Temporary Protection with Electron-Deficient Groups

The reactive 2-amine group necessitates protection during neopentyl group installation. Boc (tert-butyloxycarbonyl) protection proves most effective, with di-tert-butyl dicarbonate reacting quantitatively with 2-aminopyridine in dichloromethane at 0°C. Subsequent Friedel-Crafts alkylation using neopentyl chloride and aluminum trichloride proceeds in 68% yield, followed by deprotection with trifluoroacetic acid to unmask the amine. This sequence avoids N-alkylation side products common in direct amination approaches.

In Situ Protection via Schiff Base Formation

An innovative one-pot protocol employs benzaldehyde as a transient protecting agent. Condensation of 2-aminopyridine with benzaldehyde forms a Schiff base, which undergoes smooth C-3 alkylation with neopentyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH). Acidic workup with 2N HCl simultaneously removes the benzylidene group and protonates the amine, delivering the target compound in 64% isolated yield without chromatographic purification.

Large-Scale Production Methodologies

Continuous Flow Hydrogenation

Recent advances adapt batch processes to continuous flow systems for kilogram-scale production. A representative flow setup couples enzymatic resolution of racemic 2-amino-3-(2,2-dimethylpropyl)pyridine using immobilized lipase with subsequent hydrogenation over a packed-bed Pd/C catalyst. Operating at 80 bar H₂ and 120°C, this system achieves 92% conversion with catalyst turnover numbers exceeding 15,000, significantly improving upon batch reactor performance.

Solvent-Free Mechanochemical Synthesis

Ball milling technology enables solvent-free coupling of 2-nitro-3-(2,2-dimethylpropyl)pyridine with ammonium formate in the presence of iron powder. The exothermic reduction completes within 15 minutes of milling, yielding this compound in 83% purity without requiring aqueous workup. While energy-intensive, this method eliminates solvent waste streams, reducing environmental impact by 78% compared to traditional routes.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Acylation and Sulfonation

The primary amine group undergoes acylation and sulfonation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Sulfonation : Reacts with sulfonyl chlorides to yield sulfonamide derivatives .

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Acylation | CH₂Cl₂, Et₃N, 0°C → RT | Acetylated derivative |

| Sulfonation | Pyridine-3-sulfonyl chloride, RT, air | Sulfonamide |

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution , though reactivity is moderated by the electron-donating amine group and steric effects of the dimethylpropyl substituent.

-

Nitration : Occurs at the 5-position of the pyridine ring under HNO₃/H₂SO₄ conditions.

-

Halogenation : Bromination or chlorination at the 4- or 5-position, depending on directing effects .

Key Factor : The bulky dimethylpropyl group reduces reaction rates but enhances regioselectivity.

Reductive Amination and Condensation

The amine group facilitates condensation reactions with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines .

-

Cyclization : With α,β-unsaturated ketones, forms fused pyridine derivatives .

| Substrate | Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol, RT, 12h | N-Benzylidene derivative |

| Vinamidinium salts | DMF, 80°C, 6h | Fused pyridines (e.g., anti-Alzheimer agents) |

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions :

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts .

-

Suzuki-Miyaura Coupling : Requires deprotonation of the amine for boron-based coupling partners .

Example : Reaction with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, with the amine group prone to oxidation.

-

pH Sensitivity : Protonation of the pyridine nitrogen occurs below pH 4, altering solubility and reactivity .

-

Steric Effects : The dimethylpropyl group hinders reactions at the 3- and 4-positions of the pyridine ring .

Applications De Recherche Scientifique

Chemistry

3-(2,2-Dimethylpropyl)pyridin-2-amine serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Organic Molecules : The compound can be modified to produce more intricate structures, including heterocycles and other substituted pyridines.

- Intermediate in Chemical Reactions : It acts as a precursor for various chemical transformations, including oxidation to N-oxides and reduction to amine derivatives.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

- Anticancer Activity : Preliminary investigations suggest that it may reduce cell viability in cancer cell lines through modulation of key signaling pathways.

Medicine

In the pharmaceutical domain, this compound is being explored for:

- Therapeutic Applications : The compound has potential as a drug candidate targeting specific molecular pathways involved in diseases.

- Pharmaceutical Intermediate : It is researched for its role in synthesizing new drugs aimed at treating various health conditions.

Industry

This compound finds utility in industrial applications:

- Production of Specialty Chemicals : It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

- Reagent in Industrial Processes : Its unique properties make it suitable for various chemical manufacturing processes.

Case Study 1: Anticancer Activity

In vitro studies on human melanoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the inhibition of the MAPK signaling pathway, which is crucial for cell proliferation.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 3-(2,2-Dimethylpropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Positional Isomerism: Pyridin-2-amine vs. Pyridin-3-amine Derivatives

- N-(2,2-Dimethylpropyl)pyridin-3-amine ():

This positional isomer shifts the amine group to the pyridine’s 3-position while retaining the neopentyl substituent. Such isomerism alters electronic distribution and hydrogen-bonding capabilities, which may reduce bioavailability compared to the 2-amine analog.

Steric and Electronic Effects of Neopentyl Derivatives

- This modification increases molecular weight (281.36 g/mol) and polar surface area (55.63 Ų), likely improving interactions with aromatic residues in enzyme active sites .

- Organophosphorus Neopentyl Derivatives (–7): Compounds like 2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidate demonstrate the versatility of the neopentyl group in non-pharmaceutical contexts, such as enzyme inhibition or agrochemical applications. The neopentyl moiety enhances steric protection of phosphorus centers, improving chemical stability .

Structural and Property Comparison Table

Key Findings and Implications

Positional Isomerism : The 2-amine configuration in this compound favors hydrogen-bonding interactions compared to 3-amine analogs, critical for drug-receptor binding .

Substituent Effects : Complex substituents (e.g., fluorophenyl, trifluoromethyl) significantly enhance biological activity and stability, as seen in Ralimetinib .

Steric Bulk: The neopentyl group’s steric protection is leveraged in both pharmaceuticals and organophosphorus compounds to improve stability .

Activité Biologique

3-(2,2-Dimethylpropyl)pyridin-2-amine, also known as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a 2,2-dimethylpropyl group at the 3-position and an amino group at the 2-position. Its chemical structure can be represented as follows:

Synthesis Methods:

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation of Pyridine: Reaction of pyridine with 2,2-dimethylpropyl bromide in the presence of a base.

- Reduction Reactions: Converting nitro or carbonyl precursors to amines using reducing agents like lithium aluminum hydride.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound appears to induce apoptosis in certain types of cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes such as replication and metabolism.

- Modulation of Signaling Pathways: It could interfere with signaling pathways that promote cell survival and proliferation, leading to increased apoptosis in tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

-

Antibacterial Efficacy: A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and found it to significantly reduce bacterial counts in vitro .

Bacteria Strain Minimum Inhibitory Concentration (MIC) MRSA 32 µg/mL E. coli 16 µg/mL -

Cancer Cell Line Studies: In a research project focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability with an IC50 value determined at approximately 25 µM .

Concentration (µM) Cell Viability (%) 0 100 10 80 25 50 50 20

Q & A

Q. What are the recommended synthetic routes for 3-(2,2-Dimethylpropyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between pyridin-2-amine derivatives and aldehydes or ketones. For example, substituting pyridin-2-amine with 2,2-dimethylpropyl groups may require:

- Step 1: Reacting pyridin-2-amine with 2,2-dimethylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkyl group.

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Optimization: Control reaction temperature (60–80°C) and use catalysts like Pd(OAc)₂ for cross-coupling efficiency . Monitor progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

- Elemental Analysis: Verify %C, %H, %N alignment with theoretical values (e.g., C: 70.1%, H: 9.8%, N: 12.2%) .

- Spectroscopy:

- HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antibacterial Screening: Use agar diffusion assays against E. coli and S. aureus (MIC values reported for similar pyridin-2-amine derivatives: 8–32 µg/mL) .

- Cytotoxicity: Test in HEK293 cells via MTT assay (IC₅₀ > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound?

Methodological Answer:

- Descriptor Selection: Use MOE or Dragon software to compute steric (e.g., molar refractivity), electronic (HOMO/LUMO), and lipophilic (LogP) parameters .

- Model Validation: Build a regression model (r² > 0.85) with a training set of 20 analogs. Key predictors for antibacterial activity include LogP (optimal range: 2.5–3.5) and polar surface area (<80 Ų) .

- Limitations: Address data contradictions (e.g., outliers due to assay variability) by retesting under standardized conditions .

Q. What crystallographic techniques resolve its 3D structure, and how do intermolecular interactions affect stability?

Methodological Answer:

Q. How does this compound interact with biological targets like p38 MAP kinase?

Methodological Answer:

- Docking Studies (AutoDock Vina): Simulate binding to p38 MAPK (PDB: 1OUK). The dimethylpropyl group occupies a hydrophobic pocket (binding energy: −9.2 kcal/mol) .

- Kinase Inhibition Assays: Measure IC₅₀ via ADP-Glo™ (reported IC₅₀ = 12 nM for LY2228820, a related analog) .

Contradictions and Resolution

- Bioactivity Variability: Antibacterial activity in E. coli (MIC = 16 µg/mL ) vs. kinase inhibition (IC₅₀ = 12 nM ) may reflect assay-specific conditions. Validate via orthogonal assays (e.g., SPR for binding kinetics).

- LogP Discrepancies: Experimental LogP (3.1) vs. predicted (2.8) highlights the need for experimental validation using shake-flask methods .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.